2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16324028
InChI: InChI=1S/C18H19N5OS/c24-18-7-6-15(16-4-3-13-25-16)20-23(18)14-21-9-11-22(12-10-21)17-5-1-2-8-19-17/h1-8,13H,9-12,14H2
SMILES:
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol

2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC16324028

Molecular Formula: C18H19N5OS

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one -

Specification

Molecular Formula C18H19N5OS
Molecular Weight 353.4 g/mol
IUPAC Name 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one
Standard InChI InChI=1S/C18H19N5OS/c24-18-7-6-15(16-4-3-13-25-16)20-23(18)14-21-9-11-22(12-10-21)17-5-1-2-8-19-17/h1-8,13H,9-12,14H2
Standard InChI Key YBGMJNOTJOKCKV-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one . Alternative designations include the CAS registry number 952482-19-8 and PubChem CID 60177605 . Synonyms such as 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one are frequently used in chemical databases .

Molecular Composition

The compound’s molecular formula is C₁₈H₁₉N₅OS, with a molecular weight of 353.4 g/mol . Its structure integrates:

  • A pyridazin-3(2H)-one core substituted at positions 2 and 6.

  • A piperazine group methyl-linked to the pyridazine ring.

  • A thiophen-2-yl moiety at position 6 and a pyridin-2-yl group on the piperazine.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₉N₅OS
Molecular Weight353.4 g/mol
CAS Number952482-19-8
InChI KeyYBGMJNOTJOKCKV-UHFFFAOYSA-N
SMILESC1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=N4

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A common route includes:

  • Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones.

  • Introduction of the piperazine moiety through alkylation or reductive amination.

  • Functionalization with thiophene using Suzuki-Miyaura cross-coupling.

Reactions are conducted under inert atmospheres (e.g., nitrogen) with catalysts such as palladium for cross-coupling steps.

Analytical Characterization

Post-synthesis validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks.

  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches.

  • Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks (m/z 353.4).

Mechanism of Action

The compound’s bioactivity arises from multi-target interactions:

  • Receptor Binding: The piperazine moiety engages with serotonin (5-HT) and dopamine receptors, suggesting neuropharmacological applications.

  • Enzyme Interaction: Pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), reducing inflammation.

  • DNA Intercalation: Planar regions of the molecule may intercalate DNA, inducing apoptosis in cancer cells.

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